tert-Butyl 3-((((2-bromopyridin-4-yl)methyl)amino)methyl)piperidine-1-carboxylate
Description
tert-Butyl 3-((((2-bromopyridin-4-yl)methyl)amino)methyl)piperidine-1-carboxylate (CAS: 1420844-36-5) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a substituted aminomethyl moiety at the 3-position. The aminomethyl group is further functionalized with a (2-bromopyridin-4-yl)methyl substituent, introducing a brominated heteroaromatic system. The presence of a bromine atom on the pyridine ring enhances its utility as a synthetic intermediate for cross-coupling reactions in medicinal chemistry.
Properties
IUPAC Name |
tert-butyl 3-[[(2-bromopyridin-4-yl)methylamino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrN3O2/c1-17(2,3)23-16(22)21-8-4-5-14(12-21)11-19-10-13-6-7-20-15(18)9-13/h6-7,9,14,19H,4-5,8,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTPTKGORVIFBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CNCC2=CC(=NC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501112865 | |
| Record name | 1-Piperidinecarboxylic acid, 3-[[[(2-bromo-4-pyridinyl)methyl]amino]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501112865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1420961-45-0 | |
| Record name | 1-Piperidinecarboxylic acid, 3-[[[(2-bromo-4-pyridinyl)methyl]amino]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1420961-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 3-[[[(2-bromo-4-pyridinyl)methyl]amino]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501112865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-Butyl 3-((((2-bromopyridin-4-yl)methyl)amino)methyl)piperidine-1-carboxylate (CAS No. 1420961-45-0) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article focuses on the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from diverse sources to present a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C17H26BrN3O2, with a molecular weight of 384.3 g/mol. The structure features a piperidine ring, a brominated pyridine moiety, and a tert-butyl carbamate group, which contribute to its biological properties.
Synthesis
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis begins with 2-bromopyridin-4-amine and piperidine derivatives.
- Reaction Conditions : The reaction typically occurs in solvents such as THF (tetrahydrofuran) or DMF (dimethylformamide) under inert atmospheres.
- Yield : Reports indicate yields ranging from 52% to over 70%, depending on the specific conditions and reagents used .
Anticancer Properties
Recent studies have highlighted the anticancer potential of piperidine derivatives, including those similar to this compound). For instance:
- Cytotoxicity : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. In one study, derivatives exhibited better cytotoxicity than the reference drug bleomycin .
Enzyme Inhibition
The compound may also act as an inhibitor for specific enzymes:
- Cholinesterase Inhibition : Structure–activity relationship studies indicate that certain piperidine derivatives can efficiently inhibit cholinesterase, which is relevant for Alzheimer's disease treatment .
The mechanism behind the biological activity may involve:
- Binding Affinity : The presence of the brominated pyridine group enhances binding to specific protein targets.
- Structural Interactions : The three-dimensional structure allows for better interaction with active sites on enzymes or receptors .
Case Studies and Research Findings
A variety of studies have examined the biological effects of related compounds:
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares the target compound with analogs bearing distinct substituents on the piperidine scaffold:
Key Observations :
- Bromine vs. Chlorine/Pyridine Substitutents: The target compound’s bromine atom provides a reactive site for Suzuki or Buchwald-Hartwig couplings, unlike non-halogenated analogs (e.g., pyridin-3-yl derivative in ). Chlorinated analogs (e.g., 7-chloro-pyrimidoindole in ) exhibit higher TPSA due to bulky heterocycles.
- Aminomethyl vs. Carbamoyl Groups: The aminomethyl linker in the target compound enhances flexibility (5 rotatable bonds) compared to rigid carbamoyl derivatives (e.g., compound 7 in ).
- Polarity and Solubility : The TPSA of 54.5 Ų suggests moderate solubility in polar solvents, contrasting with formyl-substituted analogs (46.7 Ų) that may exhibit better lipid membrane penetration .
Functional and Application Differences
- Pharmaceutical Intermediates : The target compound’s bromopyridine group is ideal for constructing kinase inhibitors or antiviral agents, whereas pyrimidoindole derivatives (e.g., ) are tailored for chiral separations in HPLC.
- Safety Profiles: Analogs like tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate require stringent safety measures (e.g., respiratory protection) due to irritancy risks , a consideration likely applicable to the target compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-Butyl 3-((((2-bromopyridin-4-yl)methyl)amino)methyl)piperidine-1-carboxylate, and how can reaction conditions be optimized?
- Methodology :
- Stepwise Synthesis : Begin with the Boc-protected piperidine core. Introduce the (2-bromopyridin-4-yl)methyl group via reductive amination or nucleophilic substitution. Optimize solvent choice (e.g., DMF or THF) and base (e.g., KCO) to enhance yield .
- Temperature Control : Reactions involving aromatic bromides often require elevated temperatures (80–100°C) to ensure completion .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane. Confirm purity via HPLC or TLC .
Q. How should researchers characterize this compound to confirm its structural integrity?
- Analytical Techniques :
- NMR Spectroscopy : Use H and C NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl), pyridinyl protons (δ 7–8.5 ppm), and piperidine backbone .
- Mass Spectrometry (MS) : Confirm molecular weight (MW ≈ 398.3 g/mol) using ESI-MS or HRMS .
- X-ray Crystallography : For definitive structural confirmation, employ SHELX software for refinement and analysis .
Q. What safety precautions are essential during handling and storage?
- Safety Protocol :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile solvents .
- Storage : Store in amber glass containers at 2–8°C under inert gas (N or Ar) to prevent degradation .
- GHS Compliance : While the compound may not have formal GHS classification, treat it as hazardous due to its bromopyridinyl moiety. Follow H315 (skin irritation) and H319 (eye damage) precautions .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives targeting specific biological receptors?
- Methodology :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs). Focus on the bromopyridinyl group’s role in halogen bonding .
- QSAR Analysis : Corrogate substituent effects (e.g., replacing Br with other halogens) on bioactivity using Hammett constants or ML-based models .
Q. What strategies resolve contradictions in crystallographic data for similar piperidine derivatives?
- Data Analysis :
- Twinning and Disorder : If crystallographic refinement (e.g., SHELXL) reveals disorder in the piperidine ring, apply restraints or use higher-resolution data (≤1.0 Å) .
- Validation Tools : Cross-check with PLATON or CCDC Mercury to ensure geometric plausibility .
Q. How does the bromine atom influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Mechanistic Insights :
- Buchwald-Hartwig Amination : The 2-bromopyridinyl group acts as an electrophilic partner. Use Pd(OAc)/XPhos catalysts in toluene/EtOH at 80°C for C–N bond formation .
- Side Reactions : Monitor for debromination under basic conditions; optimize pH (neutral to mildly acidic) and ligand choice (e.g., SPhos) to suppress byproducts .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Process Optimization :
- Chiral Resolution : Employ chiral HPLC with cellulose-based columns or use asymmetric catalysis (e.g., Jacobsen’s catalyst) during key steps .
- Batch Consistency : Track enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents at each synthetic step .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
